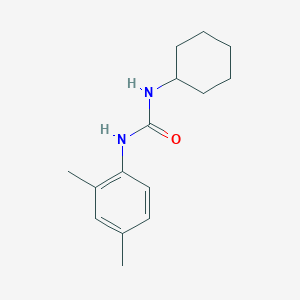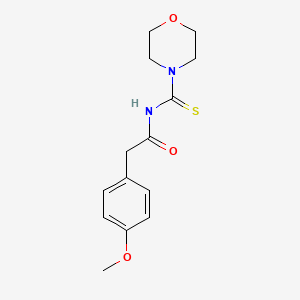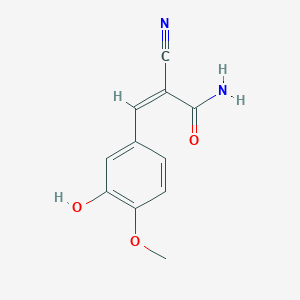![molecular formula C16H15NO5 B5821712 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)
4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique chemical structure and potential biological activity, which has led to increased interest in its synthesis, mechanism of action, and potential future applications.
作用机制
The mechanism of action of 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to interact with a number of different proteins and enzymes, including those involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate are still being explored, but it is believed to have a number of potential effects on cellular function and metabolism. For example, this compound has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease. It has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.
实验室实验的优点和局限性
One advantage of using 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate in lab experiments is its potential to modulate a wide range of cellular processes. This compound has been shown to have a number of potential biological activities, which makes it a useful tool for studying various systems and pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental models.
未来方向
There are a number of potential future directions for research on 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate. One area of interest is the development of new synthetic methods for producing this compound, which could improve its yield and purity. Another area of interest is the study of its potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cellular function and metabolism.
合成方法
The synthesis of 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate has been studied extensively in recent years. One common method for synthesizing this compound involves the reaction of 2-amino-4,5,6,7-tetrahydro-5-oxo-4H-chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst. Other methods have also been explored, including the use of different reagents and reaction conditions to optimize the yield and purity of the final product.
科学研究应用
The potential scientific research applications of 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate are diverse and include its use in drug discovery, as well as in the study of various biological systems. For example, this compound has been studied for its potential anti-inflammatory and antioxidant properties, as well as its ability to modulate various cellular signaling pathways.
属性
IUPAC Name |
(4-acetyl-5-oxo-2,3-dihydro-1H-chromeno[3,4-b]pyridin-9-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-9(18)17-7-3-4-12-13-8-11(21-10(2)19)5-6-14(13)22-16(20)15(12)17/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASXKEKAZXEHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C(=O)OC3=C2C=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)


![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)


![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)

![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)